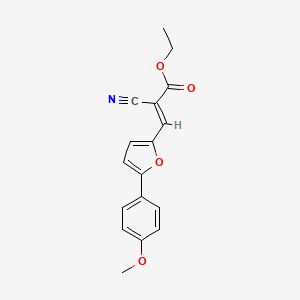![molecular formula C37H52O4Si2 B11947431 Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane CAS No. 960294-52-4](/img/structure/B11947431.png)
Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane: is a complex organic compound that features multiple functional groups, including silyl ethers, methoxy groups, and a vinylcyclobutyl moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of Vinylcyclobutyl Moiety: This step involves the formation of the cyclobutane ring with a vinyl group through a cycloaddition reaction.
Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with diphenylsilane under specific conditions, such as the presence of a catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the silyl ether groups, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can lead to the formation of epoxides, while reduction of silyl ethers results in the corresponding alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane involves its interaction with molecular targets through its functional groups. The silyl ether groups can participate in hydrogen bonding, while the vinyl group can undergo addition reactions. The methoxybenzyl group can engage in π-π interactions with aromatic systems.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl(dimethyl)silyl-protected alcohols: These compounds share the silyl ether protection group.
Vinylcyclobutane derivatives: Compounds with similar cyclobutane rings and vinyl groups.
Methoxybenzyl-protected compounds: Molecules with methoxybenzyl groups for protection.
Uniqueness
The uniqueness of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane lies in its combination of multiple functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
960294-52-4 |
|---|---|
Fórmula molecular |
C37H52O4Si2 |
Peso molecular |
617.0 g/mol |
Nombre IUPAC |
tert-butyl-[[(1R,2S,3R)-2-[tert-butyl(dimethyl)silyl]oxy-1-ethenyl-3-[(4-methoxyphenyl)methoxy]cyclobutyl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C37H52O4Si2/c1-11-37(28-40-43(36(5,6)7,31-18-14-12-15-19-31)32-20-16-13-17-21-32)26-33(34(37)41-42(9,10)35(2,3)4)39-27-29-22-24-30(38-8)25-23-29/h11-25,33-34H,1,26-28H2,2-10H3/t33-,34-,37+/m1/s1 |
Clave InChI |
UJZCFJVJVMCEGU-ZDNUIVDRSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](C[C@]1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)OCC4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(CC1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)OCC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


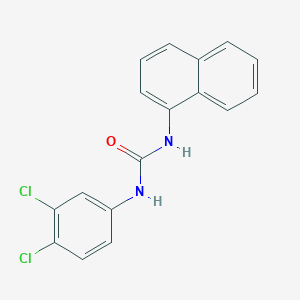


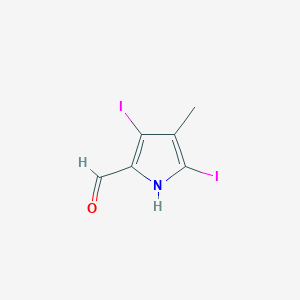
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)

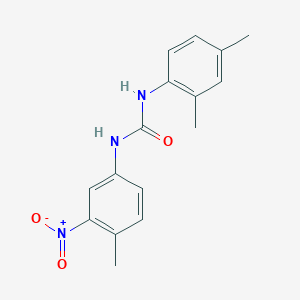



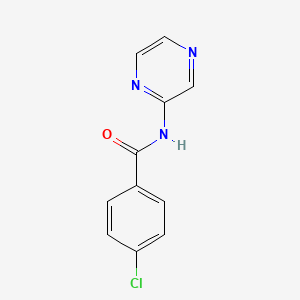
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
